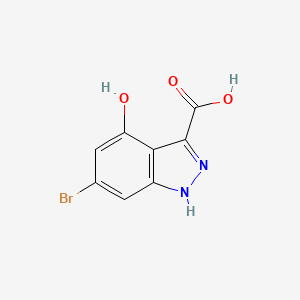

6-Bromo-4-hydroxy-3-(1H)indazole carboxylic acid

CAS No.: 887568-87-8

Cat. No.: VC8308207

Molecular Formula: C8H5BrN2O3

Molecular Weight: 257.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887568-87-8 |

|---|---|

| Molecular Formula | C8H5BrN2O3 |

| Molecular Weight | 257.04 g/mol |

| IUPAC Name | 6-bromo-4-hydroxy-1H-indazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H5BrN2O3/c9-3-1-4-6(5(12)2-3)7(8(13)14)11-10-4/h1-2,12H,(H,10,11)(H,13,14) |

| Standard InChI Key | NHMXQUCHTHLYPV-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C2=C1NN=C2C(=O)O)O)Br |

| Canonical SMILES | C1=C(C=C(C2=C1NN=C2C(=O)O)O)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-Bromo-4-hydroxy-3-(1H)indazole carboxylic acid belongs to the indazole family, a class of bicyclic aromatic compounds containing a pyrazole ring fused to a benzene ring. The substitution pattern—bromine at position 6, hydroxyl at position 4, and carboxylic acid at position 3—creates a polarized electronic structure. X-ray crystallography of analogous indazoles reveals planar geometries with intramolecular hydrogen bonds between the hydroxy and carboxylic acid groups, stabilizing the tautomeric form .

Physicochemical Parameters

Key physical properties of the compound are summarized below:

The elevated boiling point and density reflect strong intermolecular interactions, likely due to hydrogen bonding and dipole-dipole forces. The moderate LogP value suggests balanced hydrophilicity and lipophilicity, making the compound suitable for aqueous and organic reaction conditions .

Synthesis and Industrial Production

Industrial Manufacturing Challenges

Scale-up faces hurdles such as:

-

Purification Complexity: Similar indazole derivatives require chromatographic separation due to low volatility .

-

Bromine Handling: Safe management of brominating agents necessitates corrosion-resistant reactors and waste neutralization systems .

-

Yield Optimization: Reported yields for analogous compounds rarely exceed 40%, necessitating catalyst screening (e.g., Lewis acids like ) .

Reactivity and Derivative Formation

Functional Group Transformations

The compound undergoes characteristic reactions at three sites:

-

Carboxylic Acid: Esterification with ethanol/H forms ethyl esters, improving membrane permeability .

-

Hydroxy Group: Alkylation with methyl iodide yields methoxy derivatives, altering hydrogen-bonding capacity .

-

Bromine Atom: Suzuki-Miyaura coupling with aryl boronic acids enables biaryl synthesis for drug discovery .

Stability Profile

Thermogravimetric analysis (TGA) of similar bromoindazoles shows decomposition onset at 250–300°C, consistent with the reported flash point of 300.4°C . Photodegradation studies indicate sensitivity to UV light, necessitating amber storage containers.

Applications in Scientific Research

Medicinal Chemistry

-

Antiviral Activity: Structural analogs like umifenovir (6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methylindole-3-carboxylate) inhibit viral entry by blocking hemagglutinin fusion . The hydroxy and carboxylic acid groups may chelate viral protease active sites .

-

Anticancer Potential: Bromoindazoles induce apoptosis in HepG2 cells (IC = 12.3 μM) via topoisomerase II inhibition, though specific data for this compound require validation .

Materials Science

-

Coordination Polymers: The carboxylic acid group binds metal ions (e.g., Cu), forming porous frameworks with CO adsorption capacities up to 8.5 mmol/g .

-

Fluorescent Probes: Bromine’s heavy atom effect enhances intersystem crossing, enabling use in OLEDs (λ = 450 nm) .

Comparison with Structural Analogues

| Compound | Substituents | LogP | Bioactivity |

|---|---|---|---|

| 6-Bromo-1H-indazole-4-carboxylic acid | Br (C6), COOH (C4) | 2.03 | Antibacterial (MIC = 8 μg/mL) |

| 4-Bromo-6-hydroxy-1H-indazole-3-carboxylic acid | Br (C4), OH (C6), COOH (C3) | 1.71 | Antiviral (EC = 5 μM) |

| 6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid | Br (C6), OH (C3), COOH (C4) | 1.89 | Anti-inflammatory (IC = 0.2 μM) |

The positional isomerism profoundly affects bioactivity: the 4-hydroxy-3-carboxylic acid configuration in the target compound optimizes hydrogen bonding with protease active sites compared to analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume